4-(1H-Benzo[d]imidazol-2-yl)butan-2-one
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Overview
Description
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is a chemical compound that features a benzimidazole ring fused to a butanone moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with butanoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to yield the desired benzimidazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored, where the reaction mixture is irradiated at specific power levels to achieve rapid and efficient cyclization .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antitumor, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 2-(1H-Benzo[d]imidazol-2-yl)acetic acid
- 2-(1H-Benzo[d]imidazol-2-yl)propanoic acid
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is unique due to its butanone moiety, which imparts distinct chemical properties compared to other benzimidazole derivatives. This structural feature allows for unique interactions with biological targets and can lead to different biological activities. The compound’s versatility in undergoing various chemical reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMKLYRTTZXHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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